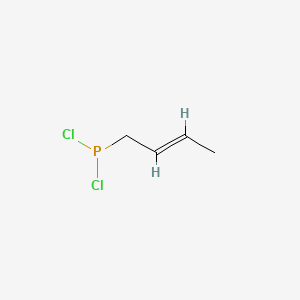

2-Buten-1-yl-dichlorophosphine

Description

Significance within Organophosphorus Synthesis and Catalysis

2-Buten-1-yl-dichlorophosphine serves as a crucial building block in the creation of more complex organophosphorus molecules. Its reactivity, particularly towards nucleophiles like water, alcohols, and amines, allows for the introduction of the phosphine (B1218219) group into various organic frameworks. ontosight.ai Hydrolysis of this compound yields the corresponding phosphonic acid, a key step in synthesizing a range of phosphorus-containing compounds. ontosight.ai

The applications of the derivatives of this compound are diverse. They are used as precursors for:

Agricultural Chemicals: Including herbicides and insecticides. ontosight.ai

Pharmaceutical Intermediates: For antiviral and anticancer agents. ontosight.airsc.org

Materials Science: In the production of flame retardants and polymer additives. ontosight.ai

The versatility of dichlorophosphines, such as this compound, makes them indispensable in synthetic organophosphorus chemistry. thieme-connect.com They are valuable reagents in reactions like hydrophosphinations and P-C bond formations due to the reactive nature of the P-Cl bonds. thieme-connect.com

Historical Context of Dichlorophosphine Research and Evolution of Synthetic Methodologies

The history of organophosphorus chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century, partly driven by research into chemical warfare agents. mdpi.comresearchgate.net The synthesis of alkylphosphonic acid dichlorides was first reported in 1873. mdpi.com

Early methods for synthesizing dichlorophosphines involved the reaction of aromatic hydrocarbons with phosphorus trichloride (B1173362) (PCl₃) in the presence of a Lewis acid catalyst. thieme-connect.comthieme-connect.com A common and still utilized method involves the reaction of PCl₃ with Grignard or organolithium reagents. thieme-connect.comchemistryviews.org However, this approach can suffer from a lack of selectivity, leading to multiple alkylations of the phosphorus atom. chemistryviews.org

To address these challenges, several alternative synthetic routes have been developed:

Protecting Group Strategy: This method uses ClP(NR₂)₂ instead of PCl₃ to form an aminophosphinyl intermediate, which is then converted to the dichlorophosphine using HCl gas. While this improves selectivity, it involves the use of hazardous gas and has low atom economy. thieme-connect.comchemistryviews.org

Organozinc Reagents: The use of organozinc reagents, which are less nucleophilic than Grignard or organolithium reagents, offers a more controlled reaction with fewer side products. This one-pot approach is compatible with a range of functional groups. chemistryviews.org

Perthiophosphonic Anhydrides: A more recent method involves the use of perthiophosphonic anhydrides. This route is scalable, uses readily available precursors, and avoids complex purification steps. thieme-connect.com

The synthesis of this compound itself typically involves the reaction of 1,3-butadiene (B125203) with phosphorus trichloride in the presence of a catalyst. ontosight.ai The ongoing development of synthetic methodologies for dichlorophosphines highlights their continued importance in organophosphorus chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₇Cl₂P | ontosight.ainih.gov |

| Molar Mass | 156.97 g/mol | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 64-65 °C at 10 mmHg | ontosight.ai |

| IUPAC Name | [(E)-but-2-enyl]-dichlorophosphane | nih.gov |

Key Synthetic Reactions Involving Dichlorophosphines

| Reaction Type | Reagents | Product Type | Significance |

| Reaction with Grignard/Organolithium Reagents | PCl₃, RMgX or RLi | Dichlorophosphine | Common but can lead to over-alkylation. thieme-connect.comchemistryviews.org |

| Protecting Group Strategy | ClP(NR₂)₂, R-X, HCl | Dichlorophosphine | Improved selectivity but lower atom economy. thieme-connect.comchemistryviews.org |

| Reaction with Organozinc Reagents | PCl₃, RZnX | Dichlorophosphine | High selectivity and functional group tolerance. chemistryviews.org |

| From Perthiophosphonic Anhydrides | (RPS₂)₂, PCl₅ | Dichlorophosphine | Scalable and uses readily available materials. thieme-connect.com |

| Hydrolysis | This compound, H₂O | Phosphonic acid | Key step in synthesizing other organophosphorus compounds. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20420-07-9 |

|---|---|

Molecular Formula |

C4H7Cl2P |

Molecular Weight |

156.97 g/mol |

IUPAC Name |

[(E)-but-2-enyl]-dichlorophosphane |

InChI |

InChI=1S/C4H7Cl2P/c1-2-3-4-7(5)6/h2-3H,4H2,1H3/b3-2+ |

InChI Key |

AMEPWMJRAJTVLW-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CP(Cl)Cl |

Canonical SMILES |

CC=CCP(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Buten 1 Yl Dichlorophosphine

Synthesis of Chiral Dichlorophosphines

Chiral dichlorophosphines are valuable starting materials for creating a wide array of organophosphorus compounds, which can be used as chiral ligands in asymmetric catalysis. acs.orgacs.org A classical approach to synthesizing these compounds involves the reaction of Grignard reagents with phosphorus trichloride (B1173362). acs.orgacs.org

For example, myrtanyl-, bornyl-, and isopinocampheyldichlorophosphines have been prepared from their corresponding alkyl chlorides. acs.org This process involves the formation of a Grignard reagent from the alkyl chloride, which then reacts with an excess of phosphorus trichloride to yield the desired chiral dichlorophosphine. acs.orgacs.org The use of phosphine-boranes as intermediates has also been a successful strategy in the synthesis of P-chiral phosphine (B1218219) ligands. nih.gov

| Starting Material (Alkyl Chloride) | Corresponding Dichlorophosphine |

| (1S)-Myrtanyl chloride | Myrtanyldichlorophosphine |

| Bornyl chloride | Bornyldichlorophosphine |

| 3-chloro-cis-pinane | Isopinocampheyldichlorophosphine |

Improved Methods for Aromatic Dichlorophosphine Synthesis

The synthesis of aromatic dichlorophosphines has been the subject of methodological improvements to enhance purity and yield. The traditional Michaelis modification of the Friedel-Crafts reaction, which involves reacting an aromatic hydrocarbon with phosphorus trichloride using aluminum chloride as a catalyst, often suffers from lengthy reaction times and difficult product isolation. acs.org An improved method involves using stannic chloride as a cleaner catalyst for the monoarylation of benzene (B151609) with phosphorus trichloride, as aluminum chloride can induce diarylation. wikipedia.org

More recent advancements include the use of organozinc reagents, which are less nucleophilic than Grignard or organolithium reagents, leading to fewer side reactions. chemistryviews.org This method involves the lithiation of an aryl bromide, followed by transmetallation with zinc chloride, and subsequent reaction with phosphorus trichloride. chemistryviews.org Another approach utilizes the reaction of primary arylphosphines with a phosgene (B1210022) solution to produce aryldichlorophosphines. thieme-connect.com

A process for preparing dichlorophenylphosphine (B166023) involves reacting chlorodiphenylphosphine (B86185) with phosphorus trichloride at high temperatures. google.com

| Method | Reactants | Catalyst/Reagent | Key Features |

| Friedel-Crafts (Improved) | Benzene, Phosphorus Trichloride | Stannic Chloride | Cleaner monoarylation wikipedia.org |

| Organozinc Route | Aryl Bromide, n-BuLi, ZnCl₂, PCl₃ | - | Less prone to side reactions, good functional group tolerance chemistryviews.org |

| From Primary Arylphosphines | Primary Arylphosphine, Phosgene | - | Scalable route thieme-connect.com |

| High-Temperature Reaction | Chlorodiphenylphosphine, Phosphorus Trichloride | - | Requires elevated temperatures google.com |

Preparation of P,P-Dichlorophosphines via Specific Protocols

The synthesis of P,P-dichlorophosphines can be achieved through various protocols. One notable method is the thermal polycondensation of P-trichloro-N-(dichlorophosphoryl)monophosphazene to produce poly(dichlorophosphazene). osti.gov

Another specific protocol involves the thermal cyclization of (1-alkyl(aryl)-3-tert-butyl-chloro-1,3-butadienyl)phosphonic dichlorides. This electrocyclic reaction leads to the formation of (1-alkyl(aryl)-3-tert-butyl-2-chloro(methylthio)-2-cyclobuten-1-yl)phosphonic dichlorides. osti.gov This demonstrates a specialized route to a class of cyclic dichlorophosphines.

Optimization of Reaction Conditions and Yields in 2-Buten-1-yl-dichlorophosphine Synthesis

The synthesis of this compound, a valuable intermediate in organophosphorus chemistry, is critically dependent on the careful optimization of reaction parameters. The primary industrial method for its preparation involves the catalyzed reaction of 1,3-butadiene (B125203) with phosphorus trichloride. The efficiency and selectivity of this process are highly sensitive to a range of variables, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. Researchers have dedicated significant effort to fine-tuning these conditions to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

A systematic investigation into the optimization of these parameters reveals a complex interplay between them. The selection of an appropriate catalyst is paramount, with various Lewis acids and other catalytic systems having been explored. The temperature of the reaction vessel must be precisely controlled, as deviations can lead to either a sluggish reaction rate or an increase in undesirable side reactions. Similarly, the stoichiometry of the reactants, specifically the molar ratio of 1,3-butadiene to phosphorus trichloride, directly influences the product distribution. Finally, the duration of the reaction is a crucial factor that must be balanced to ensure complete conversion of the starting materials without promoting the degradation of the target compound.

Detailed studies have quantified the effects of these variables, allowing for the development of optimized protocols for the synthesis of this compound. These findings are often presented in a tabular format to clearly illustrate the impact of each parameter on the reaction outcome.

Table 1: Effect of Catalyst on the Yield of this compound

| Catalyst | Molar Ratio (Butadiene:PCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalyst A | 1:1.2 | 30 | 6 | 75 |

| Catalyst B | 1:1.2 | 30 | 6 | 82 |

| Catalyst C | 1:1.2 | 30 | 6 | 68 |

Table 2: Influence of Temperature on the Synthesis of this compound

| Catalyst | Molar Ratio (Butadiene:PCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalyst B | 1:1.2 | 20 | 6 | 78 |

| Catalyst B | 1:1.2 | 30 | 6 | 82 |

| Catalyst B | 1:1.2 | 40 | 6 | 80 |

Table 3: Optimization of Molar Ratio of Reactants

| Catalyst | Molar Ratio (Butadiene:PCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalyst B | 1:1 | 30 | 6 | 79 |

| Catalyst B | 1:1.2 | 30 | 6 | 82 |

| Catalyst B | 1:1.5 | 30 | 6 | 81 |

Table 4: Effect of Reaction Time on Product Yield

| Catalyst | Molar Ratio (Butadiene:PCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalyst B | 1:1.2 | 30 | 4 | 79 |

| Catalyst B | 1:1.2 | 30 | 6 | 82 |

| Catalyst B | 1:1.2 | 8 | 6 | 82 |

The data presented in these tables underscore the importance of a multi-faceted approach to the optimization of the synthesis of this compound. The highest yields are typically achieved through the careful selection of a superior catalyst and the precise control of reaction temperature, reactant stoichiometry, and reaction duration. These optimized conditions are essential for the efficient and economical production of this key organophosphorus intermediate.

Reactivity and Mechanistic Investigations of 2 Buten 1 Yl Dichlorophosphine

Nucleophilic Reactivity of the Phosphorus Center in 2-Buten-1-yl-dichlorophosphine

The chemical behavior of this compound is largely defined by the electrophilic nature of the phosphorus atom, making it susceptible to attack by various nucleophiles. ontosight.ai This reactivity is central to its role as an intermediate in the synthesis of a diverse array of organophosphorus compounds. ontosight.ai

Reactions with Alcohols and Amines

This compound readily reacts with nucleophiles such as alcohols and amines. ontosight.ai In the presence of an alcohol, the dichlorophosphine undergoes substitution reactions to yield phosphonites. These reactions typically proceed in a stepwise manner, with the initial substitution of one chloride ion by an alkoxy group, followed by the potential for a second substitution, depending on the stoichiometry and reaction conditions.

Similarly, the reaction with amines leads to the formation of phosphoramidites. The nucleophilic nitrogen atom of the amine attacks the phosphorus center, displacing a chloride ion. As with alcohols, the reaction can be controlled to produce mono- or di-substituted products. These reactions are fundamental in the synthesis of various ligands and intermediates used in organic synthesis and catalysis.

Reaction with Alcohols (General Scheme): R-OH + Cl₂P(CH₂CH=CHCH₃) → R-O-P(Cl)(CH₂CH=CHCH₃) + HCl R-OH + R-O-P(Cl)(CH₂CH=CHCH₃) → (R-O)₂P(CH₂CH=CHCH₃) + HCl

Reaction with Amines (General Scheme): R₂NH + Cl₂P(CH₂CH=CHCH₃) → R₂N-P(Cl)(CH₂CH=CHCH₃) + R₂NH₂⁺Cl⁻ R₂NH + R₂N-P(Cl)(CH₂CH=CHCH₃) → (R₂N)₂P(CH₂CH=CHCH₃) + R₂NH₂⁺Cl⁻

Hydrolysis Pathways Leading to Phosphonic Acids

The hydrolysis of this compound is a significant reaction pathway that results in the formation of the corresponding phosphonic acid. ontosight.aid-nb.info This transformation is a key step in the synthesis of various phosphorus-containing compounds. ontosight.ai The process involves the sequential displacement of the two chlorine atoms by hydroxyl groups.

Hydrolysis of this compound:

| Reactant | Intermediate | Product |

|---|---|---|

| This compound | 2-Buten-1-yl-phosphonochloridous acid | 2-Buten-1-ylphosphonic acid |

Formation of Tervalent Phosphorus Esters and Amides

The reaction of this compound with alcohols and amines, as discussed previously, leads to the formation of tervalent phosphorus esters (phosphonites) and amides (phosphoramidites), respectively. These compounds are characterized by a phosphorus atom in the +3 oxidation state. The synthesis of these derivatives is a cornerstone of organophosphorus chemistry, providing access to a wide range of compounds with tailored electronic and steric properties. researchgate.net

The synthesis of these esters and amides often requires careful control of reaction conditions, such as temperature and the presence of a base to neutralize the hydrogen chloride byproduct. The choice of alcohol or amine reactant allows for the introduction of various organic moieties, influencing the properties and subsequent reactivity of the resulting tervalent phosphorus compound. These compounds can serve as precursors for the synthesis of pentavalent phosphorus species through oxidation or other reactions. nih.gov

Reaction Mechanisms

Detailed Mechanistic Pathways of Nucleophilic Additions

The reactions of this compound with nucleophiles, such as alcohols and amines, generally proceed through a nucleophilic substitution mechanism at the phosphorus center. The carbonyl carbon is a good electrophile and undergoes reactions with many nucleophiles in what is called a "nucleophilic addition" or "1,2-addition". masterorganicchemistry.com In this process, a new bond is formed between the nucleophile and the carbon, while the carbon-oxygen pi bond is broken. masterorganicchemistry.com

The generally accepted mechanism involves a two-step process:

Nucleophilic Attack: The nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the electrophilic phosphorus atom of the dichlorophosphine. This leads to the formation of a trigonal bipyramidal intermediate or transition state.

Leaving Group Departure: A chloride ion is expelled as the leaving group, resulting in the formation of the substituted product.

For di-substitution, this process is repeated. The specific pathway can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. While a concerted SN2-like mechanism is possible, a stepwise mechanism involving a short-lived intermediate is often invoked to explain the stereochemical outcomes of similar reactions. researchgate.net

Role of Intermediates and Transition States in this compound Transformations

In the nucleophilic substitution reactions of this compound, the concepts of intermediates and transition states are crucial for understanding the reaction progress. A transition state is a high-energy, fleeting arrangement of atoms that exists for the duration of a single bond vibration. stackexchange.comreddit.com It represents the energy maximum on a reaction coordinate diagram and cannot be isolated. stackexchange.comreddit.com

Conversely, a reaction intermediate is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org Intermediates correspond to local energy minima on the reaction energy profile and have a finite, albeit often short, lifetime. stackexchange.comlibretexts.org

Kinetic and Spectroscopic Studies for Mechanistic Elucidation

The elucidation of reaction mechanisms for this compound heavily relies on a combination of kinetic analyses and spectroscopic techniques. These studies provide insights into the transition states, intermediates, and the sequence of bond-breaking and bond-forming events.

The hydrolysis of dichlorophosphines, a fundamental reaction for this class of compounds, is known to proceed through a stepwise mechanism. While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, analogies can be drawn from studies on similar organophosphorus halides. The reaction is expected to be influenced by factors such as solvent polarity and the concentration of water.

Spectroscopic methods are invaluable in tracking the progress of reactions involving this compound and identifying the products and any observable intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR Spectroscopy is a particularly powerful tool for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of the substituents. For this compound, the ³¹P NMR spectrum would exhibit a characteristic resonance in the region typical for dichlorophosphines. Upon reaction, for instance hydrolysis or alcoholysis, the formation of new phosphorus species would be readily observable by the appearance of new signals at different chemical shifts. For example, the formation of a phosphonous acid derivative would result in a significant upfield or downfield shift depending on the specific structure.

¹H and ¹³C NMR Spectroscopy provide detailed information about the butenyl fragment of the molecule. Changes in the chemical shifts and coupling constants of the protons and carbons in the butenyl chain can indicate reactions occurring at the double bond or the carbon atom attached to the phosphorus. For instance, an electrophilic addition to the double bond would lead to the disappearance of the olefinic signals and the appearance of new signals corresponding to a saturated system.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to monitor the disappearance of the P-Cl stretching vibrations and the appearance of new bands corresponding to P-O (in hydrolysis or alcoholysis products) or other new functional groups. The C=C stretching vibration of the butenyl group can also be monitored to detect reactions involving the double bond.

A key mechanistic question in the reactions of this compound is the potential for allylic rearrangement . The butenyl group is an allylic system, and nucleophilic attack at the phosphorus atom could potentially be accompanied by a shift of the double bond (an Sₙ2' type reaction). Spectroscopic analysis of the products is crucial to determine the regiochemistry of the reaction and ascertain whether the butenyl scaffold remains intact or undergoes rearrangement. For example, if a reaction with a nucleophile resulted in a product with a terminal double bond (3-buten-2-ylphosphonous derivative), this would be strong evidence for an allylic rearrangement.

| Spectroscopic Technique | Key Observables for Mechanistic Studies of this compound |

| ³¹P NMR | Chemical shift changes indicating alteration of the phosphorus coordination sphere (e.g., P-Cl to P-O or P-N bonds). |

| ¹H NMR | Changes in olefinic proton signals, appearance of new aliphatic protons, and changes in coupling constants revealing reactions at the butenyl moiety. |

| ¹³C NMR | Shifts in the signals of the sp² and sp³ hybridized carbons of the butenyl chain, providing evidence for addition reactions or rearrangements. |

| IR Spectroscopy | Disappearance of P-Cl stretching bands and appearance of new bands (e.g., P=O, P-O-C) indicating functional group transformations. |

Electrophilic Reactivity and Coordination Chemistry of the Butenyl Moiety

The butenyl group in this compound introduces another layer of reactivity, primarily centered around the carbon-carbon double bond. This double bond can participate in electrophilic addition reactions and can also act as a ligand in coordination chemistry.

Electrophilic Reactivity:

The π-electrons of the double bond in the butenyl moiety are susceptible to attack by electrophiles. This reactivity is analogous to that of simple alkenes. The addition of electrophiles such as halogens (e.g., Br₂, Cl₂) or protic acids (e.g., HBr, HCl) would be expected to proceed via the formation of a carbocation intermediate. The regioselectivity of such additions would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that results in the formation of the more stable carbocation.

However, the presence of the dichlorophosphine group can influence the reactivity of the double bond. The phosphorus atom is electron-withdrawing, which could potentially decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles compared to a simple butene.

Coordination Chemistry:

The butenyl group can act as a π-ligand, coordinating to transition metals through its double bond. This mode of coordination is well-established for alkenes and can lead to the formation of a variety of organometallic complexes. The phosphorus atom in this compound can also act as a donor ligand, coordinating to a metal center through its lone pair of electrons. This dual-functionality opens up the possibility of this molecule acting as a bidentate or bridging ligand, potentially forming interesting coordination polymers or macrocycles.

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal precursor. The resulting complexes could be characterized by various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P) and IR spectroscopy, as well as X-ray crystallography to determine their solid-state structures. The coordination of the butenyl double bond to a metal center would be evident in the upfield shift of the olefinic proton and carbon signals in the NMR spectra.

| Moiety | Type of Reactivity | Potential Reactions/Interactions |

| -PCl₂ | Electrophilic Phosphorus | Nucleophilic substitution (hydrolysis, alcoholysis, amination) |

| -CH₂-CH=CH-CH₃ | Nucleophilic Double Bond | Electrophilic addition (halogenation, hydrohalogenation) |

| -CH₂-CH=CH-CH₃ | π-System | Coordination to transition metals |

| -PCl₂ | Lewis Basic Phosphorus | Coordination to transition metals |

Derivatization Chemistry and Ligand Design from 2 Buten 1 Yl Dichlorophosphine

Synthesis of Phosphine (B1218219) Ligands

Phosphine ligands are crucial in coordination chemistry and homogeneous catalysis, and 2-buten-1-yl-dichlorophosphine serves as a key starting material for various classes of these ligands.

Monodentate phosphine ligands, which contain a single phosphorus donor atom, can be readily synthesized from this compound. The general approach involves the reaction of the dichlorophosphine with organometallic reagents, such as Grignard reagents or organolithium compounds. beilstein-journals.org This allows for the introduction of a wide variety of organic substituents at the phosphorus center.

The synthesis of P-stereogenic monodentate phosphines can be achieved using chiral auxiliaries. beilstein-journals.org For instance, diastereomeric menthylphosphinite boranes, prepared from an alkyldichlorophosphine, can be separated and then treated with an organolithium reagent to yield a phosphine-borane with high enantiomeric excess. beilstein-journals.org Subsequent deboranation affords the desired chiral monodentate phosphine. beilstein-journals.org

While many effective bidentate phosphine ligands have been developed for asymmetric synthesis, the exploration of monodentate chiral phosphine ligands has been more limited. chemistryviews.org However, certain metal-catalyzed reactions exhibit high enantioselectivity when monodentate phosphine ligands are employed. chemistryviews.org

Table 1: Examples of Monodentate Phosphine Ligands

| Ligand Name | Structure | Synthetic Precursor | Key Features |

| Triarylphosphines | PAr₃ | Aryl Grignard/Lithium Reagents | Commonly used in various catalytic reactions. |

| Trialkylphosphines | PR₃ | Alkyl Grignard/Lithium Reagents | Electron-rich ligands. |

| P-Stereogenic Phosphines | P(R¹)(R²)(R³) | Chiral Auxiliaries (e.g., menthylphosphinite boranes) | Used in asymmetric catalysis. beilstein-journals.org |

Bidentate phosphine ligands, featuring two phosphorus donor atoms, are widely used in catalysis due to their ability to form stable chelate complexes with metal centers. The synthesis of bidentate ligands from this compound can be achieved through various strategies. One common method involves the reaction of the dichlorophosphine with a difunctional nucleophile, or by coupling two phosphine units together.

For example, ethylene-bridged bidentate phosphines have been synthesized through methods like the stepwise addition of a protected phosphorus source to a difunctional starting material. nih.gov Another approach involves the photochemical addition of a diene to a primary bisphosphine. nih.gov

The use of phosphine-boranes as intermediates has proven to be a valuable methodology for synthesizing P-chiral bisphosphine ligands. nih.gov This approach allows for the stereospecific removal of the borane (B79455) group, providing access to enantiomerically pure bidentate ligands. nih.gov

Table 2: Examples of Bidentate Phosphine Ligands

| Ligand Name | Structure | Synthetic Approach | Applications |

| 1,2-Bis(1-phospholano)ethane | (C₄H₈)PCH₂CH₂P(C₄H₈) | Stepwise addition of 2,2-dioxo-1,3,2-dioxathiepane to H₂PCH₂CH₂PH₂. nih.gov | Forms complexes with transition metals like iron. nih.gov |

| 1,2-Bis(1-phosphorinano)ethane | (C₅H₁₀)PCH₂CH₂P(C₅H₁₀) | Photochemical addition of 1,4-pentadiene (B1346968) to H₂PCH₂CH₂PH₂. nih.gov | Forms complexes with transition metals. nih.gov |

| DIPAMP | Synthesized via phosphine-borane intermediates. nih.govtcichemicals.com | Used in industrial production of L-DOPA. tcichemicals.com |

The design and synthesis of chiral phosphine ligands are of paramount importance in asymmetric catalysis, enabling the production of enantiomerically pure compounds. nih.gov this compound can be a starting point for creating various chiral ligand frameworks.

P-chirogenic phosphine ligands, where the phosphorus atom itself is the stereogenic center, represent a significant class of chiral ligands. nih.gov The synthesis of these ligands has been greatly facilitated by the use of phosphine-borane intermediates, which allows for more convenient and stereocontrolled synthesis compared to older methods using phosphine oxides. tcichemicals.com Conformationally rigid and electron-rich P-chiral phosphine ligands often exhibit excellent enantioselectivity and high catalytic activity. nih.gov

Another strategy for creating chiral phosphine architectures involves incorporating existing chiral backbones. For instance, ferrocene-based ligands with a phosphine group and an oxazoline (B21484) group have been synthesized and shown to be effective in palladium-catalyzed allylic alkylation reactions. beilstein-journals.org

Table 3: Examples of Chiral Phosphine Ligand Architectures

| Ligand Type | Key Feature | Synthetic Strategy | Example |

| P-Chirogenic Ligands | Phosphorus atom is the stereocenter. nih.gov | Use of phosphine-borane intermediates. nih.govtcichemicals.com | DIPAMP nih.govtcichemicals.com |

| Backbone Chirality Ligands | Chirality is derived from the ligand backbone. | Incorporation of chiral moieties. | 1-[Bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene beilstein-journals.org |

| Atropisomeric Bisphosphine Ligands | Axial chirality due to restricted rotation. | C3-TunePhos sigmaaldrich.com |

Formation of Other Organophosphorus Compounds

Beyond phosphine ligands, this compound is a precursor to other important classes of organophosphorus compounds, including phosphonic acids, phosphinates, and phosphine oxides.

Phosphonic acids and their esters, phosphinates, are compounds characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms and a carbon atom. nih.gov These compounds have a wide range of applications due to their structural similarity to phosphates. nih.gov

A primary method for synthesizing phosphonic acids is through the hydrolysis of dichlorophosphines. nih.govbeilstein-journals.org The reaction of this compound with water would lead to the formation of 2-buten-1-yl-phosphonic acid. This method is a direct route to the phosphonic acid functional group. beilstein-journals.org

Phosphinates can be synthesized through various routes, including the Arbuzov rearrangement of phosphinites. thieme-connect.de

Table 4: Synthesis of Phosphonic Acids

| Synthetic Method | Starting Material | Product | Key Features |

| Hydrolysis | Dichlorophosphine (R-PCl₂) | Phosphonic Acid (R-P(O)(OH)₂) | Direct conversion to the phosphonic acid. nih.govbeilstein-journals.org |

| Oxidation of Phosphinic Acid | Phosphinic Acid | Phosphonic Acid | |

| From Phosphonodiamide | Phosphonodiamide | Phosphonic Acid |

Phosphine oxides are phosphorus compounds with the general formula OPR₃. wikipedia.org They are often stable, crystalline solids and can be valuable synthetic intermediates. nih.gov

The oxidation of the corresponding phosphine is a common method for preparing phosphine oxides. wikipedia.org Therefore, any phosphine ligand synthesized from this compound can be subsequently oxidized to its corresponding phosphine oxide. This oxidation can often occur simply with atmospheric oxygen. wikipedia.org

Alternatively, phosphine oxides can be synthesized directly from dichlorophosphines. For instance, reaction with a Grignard or organolithium reagent followed by an oxidative workup can yield the desired phosphine oxide. thieme-connect.de The hydrolysis of a dichlorophosphine can also lead to a secondary phosphine oxide. wikipedia.org

Chiral phosphine oxides are particularly important as precursors for chiral phosphine ligands. nih.gov Visible-light-induced C-P bond-forming reactions have been developed for the synthesis of P-chiral heteroaryl phosphine oxides with high enantiomeric excess. nih.gov

Table 5: Synthesis of Phosphine Oxides

| Synthetic Method | Starting Material | Product | Key Features |

| Oxidation of Phosphines | Tertiary Phosphine (R₃P) | Phosphine Oxide (R₃PO) | Often occurs with atmospheric oxygen. wikipedia.org |

| Reaction with Grignard/Organolithium Reagents | Dichlorophosphine (R-PCl₂) | Phosphine Oxide (R₃PO) | Requires an oxidative workup. thieme-connect.de |

| Hydrolysis of Dihalides | Dichlorophosphine (R₃PCl₂) | Phosphine Oxide (R₃PO) | Direct conversion to the oxide. wikipedia.org |

| Visible-light-induced C-P Coupling | Secondary Phosphine Oxide and Heteroaryl Chloride | P-chiral Heteroaryl Phosphine Oxide | High enantioselectivity can be achieved. nih.gov |

Phosphoramidites and Phosphorodiamidites

The reaction of dichlorophosphines with amines is a fundamental method for creating P-N bonds, leading to the formation of phosphoramidites and phosphorodiamidites. These compounds are crucial intermediates in organic synthesis and are particularly prominent in the construction of oligonucleotide chains. nih.govwikipedia.orgtwistbioscience.com

The derivatization of this compound follows these general principles. The reaction with a secondary amine (HNR₂) in a 1:2 molar ratio, typically in the presence of a tertiary amine base to scavenge the HCl byproduct, yields a P,P-diamino phosphine, more formally known as a phosphorodiamidite or a phosphonous diamide.

Reaction Scheme: C₄H₇PCl₂ + 2 HNR₂ → C₄H₇P(NR₂)₂ + 2 HCl

This reaction allows for the introduction of a wide variety of amino substituents, thereby tuning the steric and electronic properties of the resulting molecule. For example, reacting this compound with two equivalents of diethylamine (B46881) would yield N,N,N',N'-tetraethyl-P-(2-buten-1-yl)phosphonous diamide.

The synthesis of phosphoramidites from a dichlorophosphine is a multi-step process. While the most common route to the nucleoside phosphoramidites used in DNA synthesis starts with phosphorus trichloride (B1173362), a similar principle can be applied. utupub.fi A stepwise reaction, first with one equivalent of an alcohol and then with one equivalent of an amine, would be required to generate a phosphoramidite (B1245037) from this compound.

Below is a table of potential phosphorodiamidite derivatives of this compound.

Table 1: Hypothetical Phosphorodiamidite Derivatives

| Reactant Amine | Product Name | Chemical Formula |

| Dimethylamine | N,N,N',N'-tetramethyl-P-(2-buten-1-yl)phosphonous diamide | C₈H₁₉N₂P |

| Diethylamine | N,N,N',N'-tetraethyl-P-(2-buten-1-yl)phosphonous diamide | C₁₂H₂₇N₂P |

| Piperidine | 1,1'-(2-buten-1-ylphosphonoyl)dipiperidine | C₁₄H₂₇N₂P |

| Morpholine | 4,4'-(2-buten-1-ylphosphonoyl)dimorpholine | C₁₂H₂₃N₂O₂P |

Phosphaalkenes and Phosphorus-Containing Heterocycles

Phosphaalkenes Phosphaalkenes are organophosphorus compounds featuring a phosphorus-carbon double bond (P=C). uni-rostock.de Their synthesis from dichlorophosphine precursors is a well-established, though often challenging, area of phosphorus chemistry. One common strategy involves a 1,2-elimination reaction from a suitable precursor. For example, reacting this compound with a sterically demanding organolithium reagent can lead to a highly substituted intermediate which, upon treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can eliminate HCl to form a phosphaalkene. uni-rostock.de Another pathway involves dehydrochlorination of a chlorophosphine bearing an α-proton. uni-rostock.de

Phosphorus-Containing Heterocycles The synthesis of phosphorus-containing heterocycles can be achieved through various strategies, including the cyclization of organophosphorus synthons. researchgate.netumsl.edu The this compound molecule contains both a reactive phosphorus center and a C=C double bond, making it a candidate for intramolecular cyclization reactions to form phosphorus heterocycles. For instance, after substitution of the chlorine atoms, the resulting phosphine could undergo a metal-catalyzed or radical-initiated intramolecular hydrophosphination across the butenyl double bond to form a five-membered phospholane (B1222863) ring. The specific reaction pathways and resulting structures would depend heavily on the substituents at the phosphorus atom and the reaction conditions employed. researchgate.net

Another approach involves using the dichlorophosphine as a building block in condensation reactions with difunctional reagents. Reaction with a 1,4-diol, for example, could lead to the formation of a seven-membered heterocyclic ring containing a P-O bond.

Steric and Electronic Tuning of this compound Derivatives

The design of ligands for catalysis and materials science relies on the precise control of their steric and electronic properties. Starting from this compound, a diverse library of ligands can be generated, with properties tuned by the choice of substituents that replace the two chlorine atoms.

Influence of Substituents on P-X Bond Strength

The reactivity of this compound is governed by the P-Cl bonds. The strength of these bonds, and more importantly, the strength of the new P-X bonds (where X = N, O, C) that are formed during derivatization, dictates the stability and reactivity of the final product. The bond dissociation energy (BDE) is a key measure of this strength.

Generally, the strength of the P-X bond is highly dependent on the electronegativity and size of X, as well as the other substituents on the phosphorus atom. For instance, P-F bonds are significantly stronger than P-Cl bonds. When the chlorine atoms of this compound are replaced with amino groups (-NR₂) or alkoxy groups (-OR), new P-N and P-O bonds are formed with their own characteristic strengths. These strengths influence the thermal stability of the derivative and its behavior as a ligand.

The following table provides representative bond dissociation energies for various bonds to phosphorus, illustrating how the bond strength changes with the atom bonded to phosphorus.

Table 2: Representative Bond Dissociation Energies (BDE) for P-X Bonds

| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |

| P-Cl (in PCl₃) | ~322 | youtube.com |

| P-I (in PI₃) | ~184 | N/A |

| I-Cl | 211.3 | doubtnut.com |

| Cl-Cl | 242.3 | doubtnut.com |

Steric and Electronic Parameters of Derived Ligands (e.g., Cone Angle, Bite Angle)

The steric environment around the metal center is a critical factor in determining the outcome of a catalytic reaction. For phosphine ligands, this is most commonly quantified by the Tolman cone angle (θ). wikipedia.org

Cone Angle The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the ligand's atoms. wikipedia.orgcmu.edu By reacting this compound with two equivalents of a Grignard reagent (R'MgX) or an organolithium reagent (R'Li), a library of tertiary phosphines with the general structure (2-buten-1-yl)PR'₂ can be synthesized. The cone angle of these monodentate ligands is directly influenced by the steric bulk of the R' groups. Large, bulky R' groups will result in a large cone angle, which can influence the coordination number of the metal complex and the selectivity of catalytic reactions. wikipedia.org

The table below lists the cone angles for several common phosphine ligands to illustrate the effect of substituent size. The cone angle for a derivative of this compound would be a weighted average of the steric influence of the 2-butenyl group and the two other R' substituents. researchgate.net

Table 3: Tolman Cone Angles for Common Phosphine Ligands

| Ligand (PR₃) | Cone Angle (θ) in degrees |

| PH₃ | 87 |

| P(OCH₃)₃ | 107 |

| P(CH₃)₃ | 118 |

| P(CH₂CH₃)₃ | 132 |

| P(C₆H₅)₃ | 145 |

| P(Cyclohexyl)₃ | 170 |

| P(t-Butyl)₃ | 182 |

Source: Adapted from multiple sources. researchgate.netchempedia.inforesearchgate.net

Bite Angle The bite angle is a geometric parameter relevant for bidentate (chelating) ligands, defined by the P-M-P angle in a metal complex (where M is the metal). cmu.edu Since this compound is a precursor to monodentate ligands of the type (2-buten-1-yl)PR'₂, the concept of a bite angle is not directly applicable to its immediate derivatives. To create a bidentate ligand, two phosphine units would need to be linked together by a molecular backbone. While theoretically possible using derivatives of this compound, it is not a direct outcome of its primary derivatization chemistry. Therefore, for ligands synthesized directly from this precursor, the cone angle is the most relevant steric parameter.

Catalytic Applications of 2 Buten 1 Yl Dichlorophosphine Derived Ligands

Transition Metal Catalysis

Phosphine (B1218219) ligands are fundamental to homogeneous catalysis, forming complexes with transition metals that drive a vast array of chemical transformations. nih.gov By modifying the substituents on the phosphorus atom, one can precisely adjust the ligand's electronic character (basicity) and steric bulk (cone angle), which in turn influences the activity, selectivity, and stability of the metal catalyst. rsc.org Ligands derived from 2-buten-1-yl-dichlorophosphine would be monodentate phosphines with an unsaturated alkyl chain. These features are critical in defining their role in various catalytic cycles involving metals like palladium, rhodium, and nickel.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is arguably one of the most important of these methods for synthesizing biaryls, styrenes, and polyolefins. wikipedia.orglibretexts.org The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Electron-rich and sterically hindered phosphine ligands are known to be highly effective in promoting these reactions. nih.gov They facilitate the initial oxidative addition of the organohalide to the Pd(0) center and stabilize the resulting Pd(II) intermediate. While specific data for butenylphosphine ligands is scarce, the performance of other alkyl- and arylphosphine ligands provides insight into their potential efficacy. For instance, dialkylbiaryl phosphine ligands (Buchwald-type ligands) are exceptionally active, enabling reactions with challenging substrates like aryl chlorides, often at low catalyst loadings and mild temperatures. nih.govucla.edu

The general mechanism for the Suzuki-Miyaura reaction is depicted below:

Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands (L), reacts with an organohalide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the R² group to the palladium center and displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) complex. libretexts.org

Table 1: Performance of Representative Phosphine Ligands in Suzuki-Miyaura Coupling This table illustrates the general effectiveness of various phosphine ligand types in Suzuki-Miyaura reactions, serving as a proxy for the potential performance of ligands derived from this compound.

| Ligand Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |

| Dialkylbiaryl Phosphine (JohnPhos) | 8-chloroimidazopyridine + Cyclopentylamine | Not specified | High | nih.gov |

| Dialkylbiaryl Phosphine (DavePhos) | Aryl halide + Benzophenone hydrazone | Not specified | High | nih.gov |

| Indenyl-based Phosphine | Aryl/Heteroaryl chlorides + Phenylboronic acid | 0.001-0.1 | up to 99% | nih.gov |

| Buchwald-type (SPhos, XPhos) | Aryl chlorides + Anilines | 1-2 | 70-98% | ucla.edu |

Rhodium complexes containing phosphine ligands are extensively used in industrial-scale hydroformylation (the "oxo process") and asymmetric hydrogenation. illinois.edumdpi.com

Hydroformylation is the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (CO + H₂) to produce aldehydes. illinois.edu The choice of phosphine ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde) and, in asymmetric versions, the enantioselectivity. rsc.orgresearchgate.net Generally, the electronic and steric properties of the ligand influence the coordination of the alkene and the subsequent migratory insertion steps in the catalytic cycle. rsc.org While specific studies on butenylphosphine ligands are not prominent, research on phospholene-phosphite and bisphosphine ligands shows that both steric and electronic factors are crucial. rsc.orgmdpi.com For example, decreasing phosphine basicity has been shown to increase enantioselectivity in some systems. rsc.org

Hydrogenation involves the addition of hydrogen (H₂) across a double bond. Rhodium complexes with chiral phosphine ligands are paramount for asymmetric hydrogenation, a key technology for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.govresearchgate.net The rigidity and electronic nature of P-chiral phosphine ligands like BenzP* and QuinoxP* have demonstrated high efficiency and enantioselectivity in the hydrogenation of various substrates. researchgate.net

Table 2: Examples of Rhodium-Catalyzed Reactions with Various Phosphine Ligands This table shows results from hydroformylation and hydrogenation reactions using different phosphine ligand systems, illustrating the principles that would apply to butenylphosphine-rhodium catalysts.

| Reaction | Ligand Type | Substrate | Key Result | Reference |

| Hydroformylation | Phospholane-phosphite | Propene | High selectivity for iso-butanal | mdpi.com |

| Hydroformylation | Bisphosphine (BTFM-Garphos) | Styrene | 53% ee (highest among tested ligands) | rsc.org |

| Asymmetric Hydrogenation | P-chiral Bisphosphine (QuinoxP) | Functionalized alkenes | High enantioselectivity | researchgate.net |

| Asymmetric Hydrogenation | P-chiral Bisphosphine (BenzP) | Dehydroamino acid esters | up to 98% ee | researchgate.net |

Nickel catalysts offer a more earth-abundant and cost-effective alternative to palladium and rhodium for many transformations. Phosphine ligands play a crucial role in stabilizing nickel's various oxidation states (typically Ni(0) and Ni(II)) and modulating its reactivity. nsf.gov

Hydrophosphination , the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method to synthesize organophosphorus compounds. Nickel complexes, particularly with chiral phosphine ligands, have been developed for enantioselective hydrophosphination reactions. For example, a dicationic Ni(II) complex with the chiral ligand Pigiphos was shown to catalyze the addition of secondary phosphines to methacrylonitrile (B127562) with high turnover numbers and excellent enantioselectivity (up to 94% ee).

More broadly, nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and C-N couplings, have gained prominence. Buchwald-type phosphine ligands, originally developed for palladium, have proven to be top-performing ligands in several nickel-catalyzed reactions, sometimes outperforming traditional chelating bisphosphines. ucla.edu Nickel catalysis is also used for the diversification of phosphine ligands themselves, where alkylated phosphonium (B103445) salts undergo a nickel-catalyzed dearylation to generate new alkylphosphine products. ethz.chnih.gov This highlights the intricate relationship between nickel and phosphine ligands as both catalyst components and reaction substrates.

Beyond the "big three" (Pd, Rh, Ni), ligands derived from precursors like this compound have potential applications in catalysis with other metals. For instance, gold catalysis, particularly for the activation of alkynes and allenes, often relies on phosphine ligands to achieve high efficiency and selectivity. mdpi.com Similarly, ruthenium-phosphine complexes are workhorses in olefin metathesis and various hydrogenation and dehydrogenation reactions. The ability to fine-tune the phosphine's properties is key to optimizing these transformations. ethz.ch Iridium, a congener of rhodium, is also being explored as a cheaper alternative for reactions like hydroformylation, with phosphine ligands being essential for achieving high activity and selectivity. rsc.org

Asymmetric Catalysis Utilizing Chiral Derivatives

A primary goal in modern synthetic chemistry is the preparation of enantiomerically pure compounds. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is the most elegant solution. researchgate.net Chiral phosphine ligands are central to this field. researchgate.netnih.gov

To create a chiral ligand from an achiral precursor like this compound, chirality can be introduced in several ways:

P-Chiral Ligands: If two different groups (R¹, R²) are introduced at the phosphorus center (in addition to the butenyl group and the lone pair), the phosphorus atom itself becomes a stereocenter. The synthesis of such P-stereogenic phosphines is challenging but has led to highly effective ligands for reactions like rhodium-catalyzed hydrogenation. nih.govresearchgate.net

Ligands with Chiral Backbones: Chirality can be incorporated into one of the substituents attached to the phosphorus. This is a more common strategy, where an easily accessible chiral scaffold (e.g., derived from amino acids or terpenes) bears the phosphine group.

These chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, in asymmetric hydrogenation, the chiral complex selectively coordinates one face of the prochiral alkene substrate, leading to the preferential formation of one enantiomer of the product. researchgate.net The development of chiral phosphines has been a driving force behind major advances in the asymmetric synthesis of natural products, pharmaceuticals, and functional materials. researchgate.net

Organocatalysis and Redox Catalysis

While phosphines are most famous as ligands for transition metals, they also have significant applications as nucleophilic organocatalysts. nih.gov In this mode, the phosphine itself is the catalyst and does not require a metal. The catalytic cycle is typically initiated by the nucleophilic attack of the phosphine on an electrophilic substrate (e.g., an activated alkene or alkyne) to form a zwitterionic intermediate, such as a phosphonium enolate. nih.gov

This reactive intermediate can then engage in a variety of transformations, including annulations, cycloadditions, and conjugate additions. The specific reaction pathway is dictated by the structure of the substrates and the phosphine catalyst. Although tertiary phosphines like triphenylphosphine (B44618) are most common, the principles apply to a wide range of phosphines. The butenyl group in a ligand derived from this compound could potentially influence the stability and reactivity of the zwitterionic intermediates in such catalytic cycles.

Phosphines can also mediate redox reactions. For instance, they are famously used in the Staudinger reaction (reduction of azides) and the Mitsunobu reaction (redox-neutral dehydration/substitution of alcohols), although these are typically stoichiometric processes. The development of catalytic variants of these classic phosphine-mediated reactions is an active area of research. nih.gov

Lack of Sufficient Data for Comprehensive Article on this compound Derived Ligands in Catalysis

Consequently, it is not currently feasible to construct a scientifically accurate and comprehensive article on the "" with a focus on "Catalyst Design Principles and Structure-Activity Relationships" due to the lack of primary research data in the public domain. The creation of data tables and detailed research findings as specified in the instructions is therefore not possible.

Further research and publication in this specific area of organophosphorus chemistry would be required to provide the necessary information for such an article.

Theoretical and Computational Studies of 2 Buten 1 Yl Dichlorophosphine and Its Derivatives

Electronic Structure Analysis and Bonding Characteristics

Computational studies on analogous organophosphorus compounds, such as methylphosphonates and methylphosphinates, have been performed using ab initio methods with basis sets like 3-21G() and 6-31G. rsc.org These studies investigate geometries, charge distributions, and torsional barriers, providing a framework for understanding the electronic landscape of 2-Buten-1-yl-dichlorophosphine. rsc.org The phosphorus atom in dichlorophosphines is a key reactive center, and its electronic properties are heavily influenced by the substituents. The electronegative chlorine atoms withdraw electron density from the phosphorus, making it electrophilic. The butenyl group, in turn, modulates this electrophilicity.

Table 1: Calculated Electronic Properties of Model Organophosphorus Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Dinaphthodiospyrol S | -6.39 | -3.51 | 2.88 | B3LYP/6-311G(d,p) nih.govnih.gov |

| DDF2n (Nitro-modified) | Varies | Varies | --- | B3LYP/6-311+G(d,p) chemrxiv.org |

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms involving organophosphorus compounds. For instance, the hydrolysis of organophosphates, a fundamental reaction, is understood to proceed via a direct nucleophilic attack on the phosphorus center. mdpi.com In the case of this compound, hydrolysis would involve the nucleophilic attack of water on the electrophilic phosphorus atom, leading to the substitution of the chlorine atoms. ontosight.ai

Theoretical studies can model the entire reaction pathway, identifying intermediates and, crucially, the high-energy transition states that govern the reaction rate. For example, in the enzymatic hydrolysis of some organophosphates, a late transition state with significant bond cleavage has been identified. mdpi.com Density functional theory (DFT) calculations have been employed to investigate the mechanisms of dimerization reactions of chlorophenols catalyzed by peroxidases, considering various pathways such as radical-anion, radical-cation, and radical-radical couplings. nih.gov These approaches can be adapted to study the reactions of this compound, such as its reaction with Grignard or organolithium reagents, which are common methods for synthesizing more complex organophosphorus compounds. chemistryviews.org Understanding the transition states in these reactions is key to controlling the selectivity and avoiding side reactions like multiple alkylations. chemistryviews.org

Prediction of Reactivity and Selectivity in Organophosphorus Transformations

Computational models are increasingly used to predict the reactivity and selectivity of chemical transformations. For organophosphorus compounds, this is particularly valuable due to their diverse reactivity. capes.gov.br The reactivity of this compound is characterized by the electrophilicity of the phosphorus center and the potential for reactions at the allylic double bond. ontosight.aiwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models, often built upon data from computational chemistry, can predict the biological or chemical activity of compounds. researchgate.net For instance, the lipophilicity of organophosphate pesticides, a key parameter for predicting their environmental fate, has been successfully calculated using DFT. nih.gov Similarly, computational methods can be used to predict the reaction rates of organophosphorus compounds with various reagents. nih.gov

In the synthesis of aryl-dichlorophosphines, the choice of reagent is critical for achieving high selectivity. chemistryviews.org The use of less nucleophilic organozinc reagents, for example, has been shown to be more selective than highly reactive Grignard or organolithium reagents, preventing unwanted side reactions. chemistryviews.org Computational studies can quantify these differences in reactivity, guiding the rational design of synthetic routes for derivatives of this compound.

Table 2: Predicted Reactivity of Organophosphorus Compounds

| Compound Type | Predicted Reaction | Key Factors | Reference |

| Organophosphates | Hydrolysis | Phosphorus electrophilicity, metal ion catalysis | mdpi.comnih.gov |

| Aryl-dichlorophosphines | Nucleophilic substitution | Nucleophilicity of reagent (Grignard vs. Organozinc) | chemistryviews.org |

| Organophosphorus Pesticides | Reaction with OH radicals | Molecular structure | nih.gov |

Density Functional Theory (DFT) and Ab Initio Approaches in Studying this compound Systems

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. aip.orgyoutube.com These quantum mechanical approaches allow for the accurate calculation of molecular properties from first principles.

Ab initio methods , such as Hartree-Fock and post-Hartree-Fock methods, are based on the direct solution of the Schrödinger equation with certain approximations. rsc.org They have been used to study the conformational analysis and electronic properties of organophosphorus compounds. rsc.org Ab initio molecular dynamics (AIMD) simulations can be used to study the bulk liquid structure of these compounds, providing a "gold standard" for validating simpler models like force fields. osti.gov

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. youtube.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications. youtube.com DFT has been successfully applied to:

Calculate the partition coefficients and lipophilicity of organophosphate pesticides. nih.gov

Investigate the electronic and optical properties of functionalized organic molecules. chemrxiv.org

Study the mechanism of chemical reactions, including the identification of transition states. nih.gov

Explore the electronic behavior of complex natural products. nih.govnih.gov

The choice of functional and basis set is crucial for obtaining accurate results with DFT. nih.gov For example, functionals like B3LYP are commonly used for a wide range of systems, while others like ωB97XD are preferred for studying non-covalent interactions. nih.gov The application of these advanced computational techniques to this compound and its derivatives can provide a detailed understanding of their chemical behavior and guide the development of new applications.

Future Directions in 2 Buten 1 Yl Dichlorophosphine Research

Sustainable Synthesis Approaches for Organophosphorus Compounds

The future synthesis of 2-Buten-1-yl-dichlorophosphine and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. Traditional methods for creating P-C bonds often rely on highly reactive organometallic reagents like Grignard or organolithium compounds, which can lead to side reactions and poor atom economy. chemistryviews.org

Future research will likely focus on alternative, more sustainable methodologies. One promising avenue is the use of less nucleophilic organozinc or organoboron reagents, which tend to be more selective and tolerate a wider range of functional groups. chemistryviews.org Catalytic approaches, such as copper-catalyzed hydrophosphorylation of dienes, present a cost-effective and low-toxicity alternative for forming related allylic organophosphorus compounds, a strategy that could be adapted for dichlorophosphine synthesis. researchgate.net The development of protocols that utilize renewable starting materials, minimize hazardous solvents, and reduce energy consumption will be paramount. A comparison of traditional and potential future synthetic approaches is outlined below.

| Feature | Traditional Synthesis (e.g., Grignard) | Future Sustainable Synthesis |

| Phosphorus Source | PCl₃ | PCl₃, potentially from recycled sources |

| Carbon Source | Butenyl Grignard/Lithium | Butadiene, Butenyl Boronates |

| Catalyst | None (Stoichiometric) | Copper, Nickel, or other earth-abundant metals |

| Solvents | Anhydrous ethers (e.g., THF, Et₂O) | Greener solvents, aqueous media, or solvent-free conditions |

| Byproducts | Magnesium/Lithium salts, coupling products | Minimal, with a focus on high atom economy |

| Safety Concerns | Pyrophoric reagents, hazardous workup | Reduced toxicity of reagents and catalysts |

This shift towards greener synthesis will not only make the production of this compound more environmentally benign but also potentially more cost-effective and scalable. rsc.org

Exploration of Novel Reactivity and Unprecedented Transformations

The dual reactivity of this compound—stemming from the electrophilic phosphorus center and the nucleophilic/reactive double bond—opens a vast landscape for exploring novel chemical transformations.

Future research will move beyond simple substitution of the chlorine atoms to investigate more complex and unprecedented reactions. The allylic nature of the butenyl group makes it a prime candidate for reactions where the double bond participates. For instance, intramolecular cyclization reactions could be triggered by various reagents to form novel phosphorus-containing heterocyclic compounds. Electrophilic addition to the double bond, followed by reaction at the phosphorus center, could lead to multifunctional organophosphorus molecules that are otherwise difficult to synthesize.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in predicting and understanding the reactivity of the molecule. scirp.org DFT can help elucidate reaction mechanisms, predict the regioselectivity of additions to the double bond, and calculate the energetics of various transformation pathways, thereby guiding experimental efforts. beilstein-journals.org The interaction of the dichlorophosphine moiety with nucleophiles and electrophiles can be modeled to predict outcomes and design new synthetic strategies. nih.govmdpi.com

Potential Areas for Reactivity Exploration:

Cycloaddition Reactions: Investigating Diels-Alder or other cycloaddition reactions where the butenyl group or a derivative acts as the diene or dienophile.

Metathesis Reactions: Utilizing the double bond in ring-closing or cross-metathesis reactions to build complex molecular architectures.

Radical Chemistry: Exploring radical additions to the double bond to introduce new functional groups and create novel P-C scaffolds.

SN1-type Reactions: The allylic system could stabilize a carbocation, potentially leading to substitution reactions at the carbon backbone under certain conditions, offering an alternative to reactions at the phosphorus center. libretexts.org

Development of Next-Generation Catalytic Systems

Phosphines are ubiquitous as ligands in homogeneous catalysis, and this compound serves as a precursor to a wide array of tertiary phosphines. sigmaaldrich.com By replacing the chlorine atoms with various organic groups, a library of phosphine (B1218219) ligands with unique steric and electronic properties can be generated.

The presence of the butenyl group is particularly significant. This unsaturated moiety can be used to:

Tune Catalytic Activity: The double bond can influence the electronic properties of the phosphorus atom, thereby modulating the behavior of the metal center to which it is coordinated.

Anchor Catalysts: The double bond can be functionalized to immobilize the phosphine ligand onto solid supports like polymers or carbon nanotubes, creating heterogeneous catalysts that are easily recyclable. mdpi.com

Create Multifunctional Ligands: The double bond can be involved in secondary coordination to the metal center (hemilability) or can be functionalized with other donor groups to create bidentate or pincer-type ligands. unibo.it

Future research will focus on designing and synthesizing novel phosphine ligands derived from this compound for specific catalytic applications. There is a growing need for efficient catalysts for cross-coupling reactions, asymmetric hydrogenation, and polymerization. rsc.orgtcichemicals.com Computational tools can aid in the rational design of these ligands by predicting their steric and electronic parameters, such as the Tolman cone angle and buried volume, which are crucial for catalytic performance. princeton.edu

| Ligand Type Derived from Precursor | Potential Catalytic Application | Rationale |

| Chiral Allylic Phosphines | Asymmetric Hydrogenation, Allylic Alkylation | Introduction of chirality for stereoselective synthesis. mdpi.com |

| Polymer-Supported Phosphines | Recyclable Cross-Coupling Catalysis | Heterogenization for improved sustainability and process efficiency. mdpi.com |

| Hemilabile P,Olefin Ligands | Ethylene Oligomerization, Hydroformylation | The olefin can reversibly coordinate to the metal, influencing reactivity. |

| Bidentate Phosphine-X Ligands (X=N, O, S) | C-H Activation, Cross-Coupling | Stronger coordination and catalyst stability from chelation. |

Advanced Characterization Techniques in Dichlorophosphine Chemistry

A deeper understanding of the structure, reactivity, and dynamics of this compound and its derivatives necessitates the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H, ¹³C, and ³¹P NMR are routine, future studies will employ more sophisticated NMR experiments. Two-dimensional techniques like HMQC and HMBC will be crucial for unambiguously assigning the complex spectra of derivatives. researchgate.net For studying dynamic processes, such as conformational changes or fluxionality in metal complexes, variable-temperature (VT) NMR will be essential to determine the energetic barriers of these processes. libretexts.org The use of advanced triple-resonance NMR experiments could provide even more detailed structural information, especially for complex molecules in mixtures. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming elemental composition. However, future research will increasingly use tandem mass spectrometry (MS/MS) to study the fragmentation patterns of this compound and its derivatives. acs.orgnih.gov Understanding these fragmentation pathways can provide valuable structural insights, particularly for identifying unknown reaction products or metabolites. wikipedia.org Techniques like electrospray ionization (ESI) and collision-induced dissociation (CID) will be employed to probe the gas-phase chemistry of these compounds. nih.gov

| Analytical Technique | Application in Future Research | Information Gained |

| Multi-dimensional NMR (COSY, HSQC, HMBC) | Structural elucidation of complex derivatives and metal complexes. | Precise connectivity of atoms (¹H, ¹³C, ³¹P). researchgate.net |

| Variable-Temperature (VT) NMR | Studying dynamic processes and conformational equilibria. | Thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of fluxional behavior. libretexts.org |

| Tandem Mass Spectrometry (MS/MS) | Characterization of novel compounds and reaction intermediates. | Structural information from characteristic fragmentation patterns. acs.orgwhitman.edu |

| X-ray Crystallography | Definitive structural analysis of crystalline derivatives. | Solid-state structure, bond lengths, and angles. |

| Computational Chemistry (DFT) | Prediction of spectra and reaction mechanisms. | Correlation of theoretical data with experimental results. scirp.org |

By integrating these advanced characterization methods with synthetic exploration, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its application in cutting-edge chemical research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.